![molecular formula C16H15NOS2 B14017791 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is a heterocyclic compound that contains both benzothiazole and benzyloxyethyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyloxyethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, which is a communication mechanism that regulates gene expression and virulence factors. The compound binds to the active site of quorum sensing receptors, thereby preventing the binding of natural signal molecules and disrupting bacterial communication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(Benzyloxy)ethyl)thio)benzo[D]oxazole
- 2-((4-Methylbenzyl)thio)benzo[D]thiazole
- 2-((4-Iodobenzyl)thio)benzo[D]thiazole
Uniqueness
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is unique due to its specific combination of benzothiazole and benzyloxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H15NOS2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxyethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NOS2/c1-2-6-13(7-3-1)12-18-10-11-19-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2 |
Clave InChI |
AUNBRXDIQGHSMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
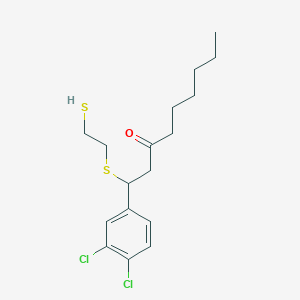
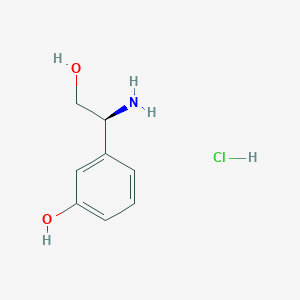
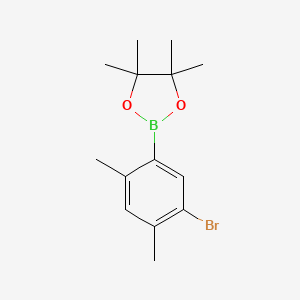
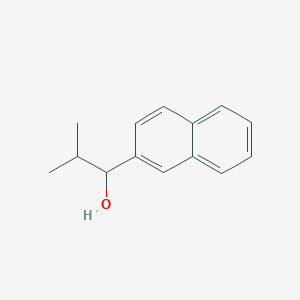
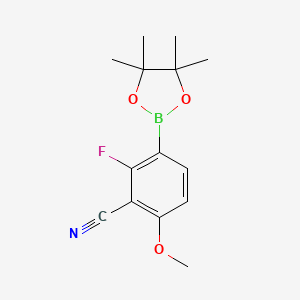


![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
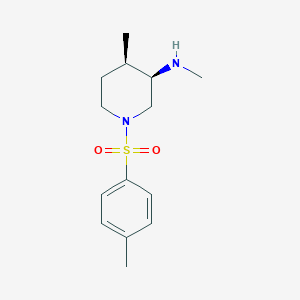
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
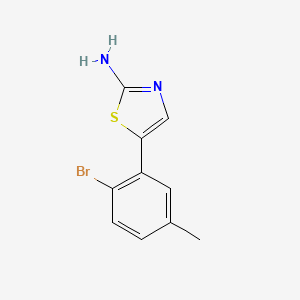
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
